![molecular formula C8H21NSi B1585966 (N,N-Dimethylamino)triethylsilane CAS No. 3550-35-4](/img/structure/B1585966.png)
(N,N-Dimethylamino)triethylsilane
Overview
Description
(N,N-Dimethylamino)triethylsilane (also known as triethylsilyldimethylamine ) is a colorless liquid with the chemical formula C8H21NSi . It belongs to the organosilane family and is commonly used as a reducing agent and a precursor to silyl ethers .
Synthesis Analysis
The synthesis of this compound involves the reaction of triethylamine with trimethylsilyl chloride . The resulting product is (N,N-Dimethylamino)triethylsilane .
Molecular Structure Analysis
The molecule consists of 31 atoms : 21 hydrogen atoms, 8 carbon atoms, and 1 nitrogen atom. The Si-H bond is reactive .
Chemical Reactions Analysis
(N,N-Dimethylamino)triethylsilane is used as a reducing agent in various reactions. For example, it can reduce aldehydes and ketones to the corresponding hydrocarbons, cleave secondary alkyl ethers to produce silyl ethers, and participate in reductive amination reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organometallic Chemistry :
- Kawachi, Tanaka, and Tamao (1997) synthesized Tris[2-(dimethylamino)phenyl]silane and -germane compounds, noting their unique bonding structures and potential in organometallic chemistry (Kawachi, Tanaka, & Tamao, 1997).
- Tamao et al. (1999) researched the synthesis, structure, and reactivity of 1,ω-bis(pseudo-pentacoordinated) 1,ω-difluoro-oligosilanes bearing 8-(dimethylamino)-1-naphthyl groups, highlighting their thermochemical and photochemical properties (Tamao et al., 1999).
Peptide Synthesis Applications :
- Pearson et al. (1989) utilized triethylsilane as a scavenging agent in peptide synthesis, demonstrating its efficiency in removing protecting groups (Pearson et al., 1989).
Materials Science :
- Okada et al. (2014) investigated the use of bis(dimethylamino)dimethylsilane (BDMADMS) in the organometallic chemical vapor deposition of silicon nitride films, showing its utility in creating high-quality films (Okada et al., 2014).
Polymer Chemistry :
- Fuchise et al. (2010) reported on the group transfer polymerization of N,N-dimethylacrylamide using a system consisting of dialkylamino silyl enol ether as an initiator, showcasing advancements in polymer synthesis (Fuchise et al., 2010).
- Yamamoto et al. (2006) prepared polysilsesquioxane having dimethylamino groups and grafted thermoresponsive polymer, contributing to the development of advanced materials (Yamamoto et al., 2006).
Future Directions
Mechanism of Action
Target of Action
(N,N-Dimethylamino)triethylsilane is primarily used as a chemical intermediate in various reactions . It is a trialkylsilane, and the Si-H bond in it is reactive . This makes it a versatile reagent in organic synthesis, where it can interact with a variety of targets.
Mode of Action
The reactive Si-H bond in (N,N-Dimethylamino)triethylsilane allows it to participate in various chemical reactions. For instance, it can act as a reducing agent in the reductive etherification of aldehydes and ketones . In this process, (N,N-Dimethylamino)triethylsilane interacts with its targets (the carbonyl compounds) and reduces them to their corresponding ethers.
Biochemical Pathways
(N,N-Dimethylamino)triethylsilane affects the biochemical pathways of the compounds it interacts with. For example, in the reductive etherification of carbonyl compounds, it alters the carbonyl pathway, leading to the formation of ethers instead of alcohols . The downstream effects of this alteration can vary depending on the specific reaction and the compounds involved.
Result of Action
The result of (N,N-Dimethylamino)triethylsilane’s action is the transformation of the compounds it interacts with. For instance, in the reductive etherification of carbonyl compounds, it transforms the carbonyl compounds into ethers . This transformation occurs at the molecular level and can have various effects at the cellular level, depending on the specific compounds involved.
Action Environment
The action, efficacy, and stability of (N,N-Dimethylamino)triethylsilane can be influenced by various environmental factors. For example, it is sensitive to moisture and water, which can cause it to decompose . Therefore, it is typically used in environments where moisture can be controlled. Other factors, such as temperature and pH, can also affect its reactivity and the outcomes of the reactions it is used in.
properties
IUPAC Name |
N-methyl-N-triethylsilylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NSi/c1-6-10(7-2,8-3)9(4)5/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAJIYKRQQZJJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374371 | |
Record name | dimethylaminotriethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(N,N-Dimethylamino)triethylsilane | |
CAS RN |
3550-35-4 | |
Record name | dimethylaminotriethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.